3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid
Description
3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid (molecular formula: C₁₀H₁₁BrO₄) is a halogenated aromatic carboxylic acid characterized by a bromine atom at the meta position and a methoxy group at the para position on the phenyl ring. The 2-hydroxypropanoic acid backbone provides a chiral center and hydrogen-bonding capacity, influencing its physicochemical properties and biological interactions. This compound is structurally related to bioactive molecules such as salvianolic acids and halogenated agrochemical intermediates .
Properties
Molecular Formula |
C10H11BrO4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO4/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
InChI Key |
JMIJTAIFPZEUCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 4-methoxyphenylacetic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-Bromo-4-methoxyphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(4-Methoxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(3-Amino-4-methoxyphenyl)-2-hydroxypropanoic acid or 3-(3-Mercapto-4-methoxyphenyl)-2-hydroxypropanoic acid.
Scientific Research Applications
3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine atom and the hydroxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Physicochemical and Functional Differences
Substituent Effects: Bromine Position: The meta-Br in the target compound vs. para-Br in 3-(4-bromophenyl)-2-hydroxypropanoic acid results in distinct dipole moments and steric environments, influencing solubility and binding affinity . Methoxy vs.
Backbone Modifications: The 2-hydroxypropanoic acid moiety in the target compound enables hydrogen-bonded dimer formation (as seen in crystal structures of analogues), unlike the 2-oxopropanoic acid derivative, which lacks a hydroxyl group for such interactions . Branched analogues like 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid exhibit lower water solubility due to increased hydrophobicity from the ethyl and methyl groups .
Biological and Synthetic Relevance: The target compound’s bromine atom may confer electrophilic reactivity, making it a candidate for nucleophilic substitution reactions in drug synthesis. This contrasts with salvianolic acids, which rely on phenolic groups for antioxidant activity . Microwave studies on 2-hydroxypropanoic acid derivatives (e.g., lactic acid) suggest that the hydroxyl group’s position affects dehydration pathways under radiation, a property that may extend to the target compound .
Data Table: Key Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molar Mass (g/mol) | Hydrogen Bonding Capacity | Predicted logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| 3-(3-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid | 289.07 | 3 donors, 4 acceptors | ~2.1 | ~10 (in DMSO) |
| Danshensu | 198.17 | 5 donors, 5 acceptors | ~0.8 | ~50 (in water) |
| 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid | 289.08 | 2 donors, 5 acceptors | ~1.9 | ~5 (in DMSO) |
| 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid | 271.15 | 1 donor, 3 acceptors | ~3.5 | ~1 (in ethanol) |
*logP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
